N-(benzylcarbamothioyl)acetamide
Description
N-(Benzylcarbamothioyl)acetamide is a thiourea-derived acetamide characterized by a benzyl-substituted carbamothioyl group (NH-CS-NH-CH₂C₆H₅) attached to an acetamide backbone (CH₃CONH-) . Its molecular formula is C₁₀H₁₃N₃OS, with a molecular weight of 223.30 g/mol (calculated). The compound’s structure features a thioamide (-NH-CS-) linkage, which distinguishes it from conventional acetamides and may influence its physicochemical and biological properties.
Properties
CAS No. |
81467-37-0 |
|---|---|
Molecular Formula |
C10H12N2OS |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
N-(benzylcarbamothioyl)acetamide |
InChI |
InChI=1S/C10H12N2OS/c1-8(13)12-10(14)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,11,12,13,14) |
InChI Key |
ULUBKYNATFLFJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=S)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzylcarbamothioyl)acetamide typically involves the reaction of benzyl isothiocyanate with acetamide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds through the nucleophilic addition of the amide nitrogen to the isothiocyanate carbon, followed by cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(benzylcarbamothioyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(benzylcarbamothioyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(benzylcarbamothioyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Thioamide-Containing Acetamides
Key Insights :
Benzothiazole-Based Acetamides
Comparison :
- Electron-Withdrawing Groups : The trifluoromethyl group in increases lipophilicity (higher logP), enhancing membrane permeability compared to this compound .
- Bioactivity : Benzothiazole derivatives often exhibit stronger antimicrobial activity due to their ability to disrupt bacterial cell membranes .
Pharmacologically Active Acetamides
Key Differences :
Physicochemical Properties
| Property | This compound | 2-(Benzylamino)-N-(4-cyclohexylphenyl)-2-thioxoacetamide | N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide |
|---|---|---|---|
| Molecular Weight | 223.30 | 352.49 | 352.34 |
| logP (Predicted) | ~2.5 | ~4.1 | ~3.8 |
| Water Solubility | Low | Very low | Low |
Research Findings and Implications
Thioamide vs. Oxoamide : The thioamide group in this compound may enhance binding to cysteine proteases or metalloenzymes compared to oxoamide analogs like paracetamol .
Antimicrobial Potential: Structural analogs with benzothiazole or piperazinyl groups (e.g., compounds 47–50 in ) show gram-positive bacterial inhibition (MIC ~2–8 µg/mL), suggesting that this compound could be optimized for similar activity .
This necessitates detailed toxicokinetic studies for therapeutic applications .
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